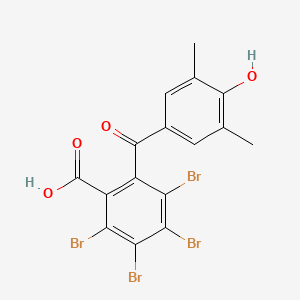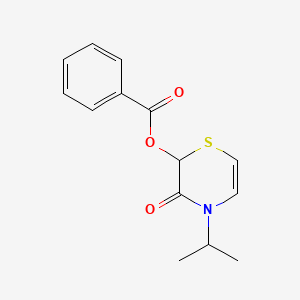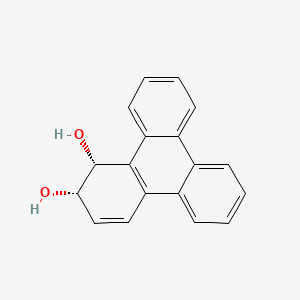
1,2-Triphenylenediol, 1,2-dihydro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Triphenylenediol, 1,2-dihydro-, cis-: is a chemical compound with the molecular formula C18H12O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a cis configuration, meaning the hydroxyl groups are on the same side of the molecule. This specific arrangement imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-dihydroxytriphenylene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the cis configuration of the hydroxyl groups is maintained.
Industrial Production Methods: Industrial production of 1,2-Triphenylenediol, 1,2-dihydro-, cis- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1,2-Triphenylenediol, 1,2-dihydro-, cis-.
化学反応の分析
Types of Reactions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,2-Triphenylenediol, 1,2-dihydro-, cis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromaticity and electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving hydroxylated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, cis- involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes within cells.
類似化合物との比較
1,2-Dihydroxybenzene (Catechol): Similar in having two hydroxyl groups, but differs in the aromatic ring structure.
1,2-Dihydroxynaphthalene: Similar in having two hydroxyl groups in a cis configuration, but differs in the number of aromatic rings.
1,2-Dihydroxyanthracene: Similar in having two hydroxyl groups, but differs in the arrangement of the aromatic rings.
Uniqueness: 1,2-Triphenylenediol, 1,2-dihydro-, cis- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This configuration imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and form stable complexes with other molecules further distinguishes it from similar compounds.
特性
CAS番号 |
82120-22-7 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2S)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1 |
InChIキー |
BSKBIHOSMNFDAS-WMZOPIPTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@H](C=C3)O)O)C4=CC=CC=C24 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
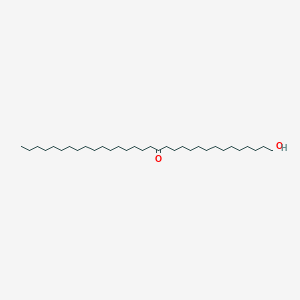
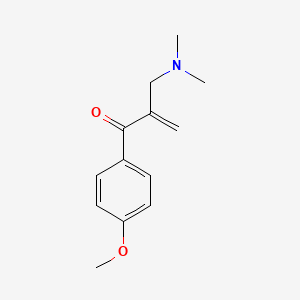


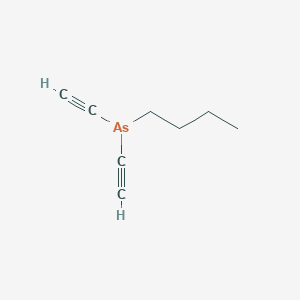
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
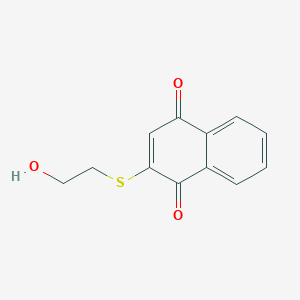

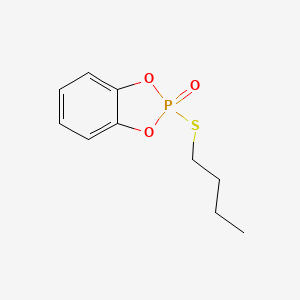
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
